

# 4-Methoxy-1H-pyrazolo[3,4-b]pyridine versus other CDK2 inhibitors

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## Compound of Interest

Compound Name: 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

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A Comparative Guide to **4-Methoxy-1H-pyrazolo[3,4-b]pyridine** Derivatives and Other CDK2 Inhibitors for Researchers, Scientists, and Drug Development Professionals

## Introduction

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. A wide array of small molecule inhibitors targeting CDK2 have been developed. This guide provides an objective comparison of the performance of derivatives of **4-Methoxy-1H-pyrazolo[3,4-b]pyridine** with other notable CDK2 inhibitors, supported by experimental data. While specific data for the parent compound **4-Methoxy-1H-pyrazolo[3,4-b]pyridine** is limited in publicly available literature, this guide focuses on its well-characterized derivatives, specifically 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine compounds.

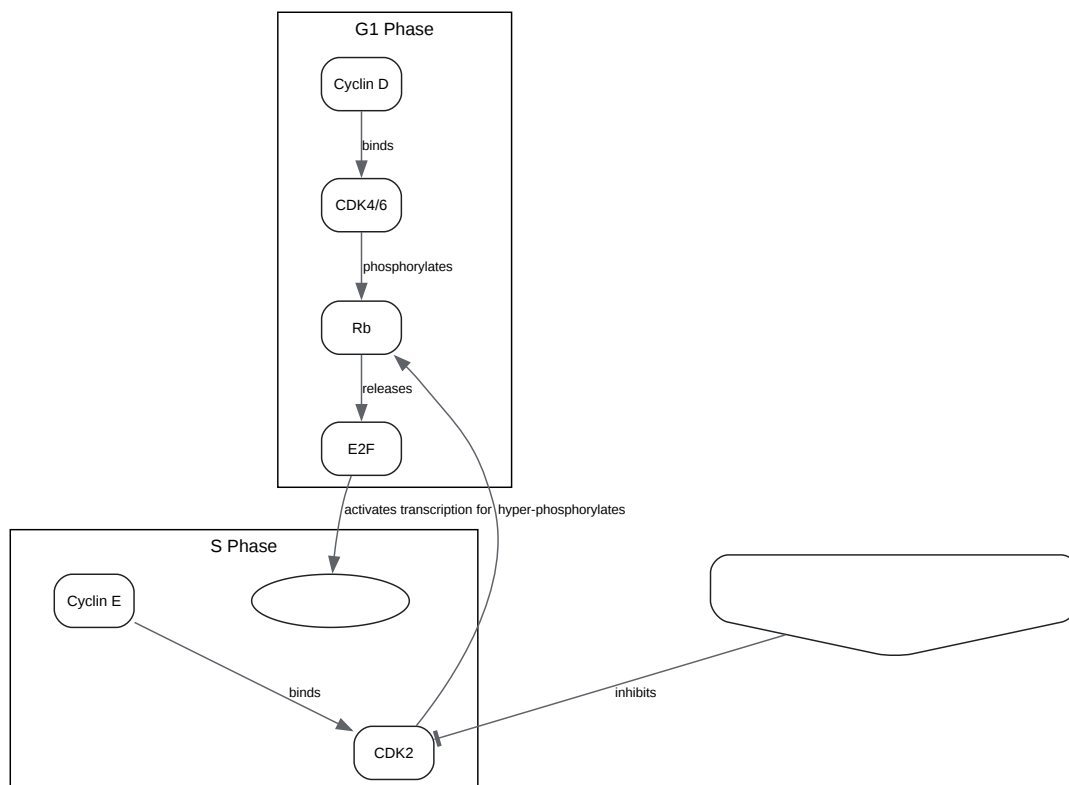
## Comparative Analysis of Inhibitor Potency

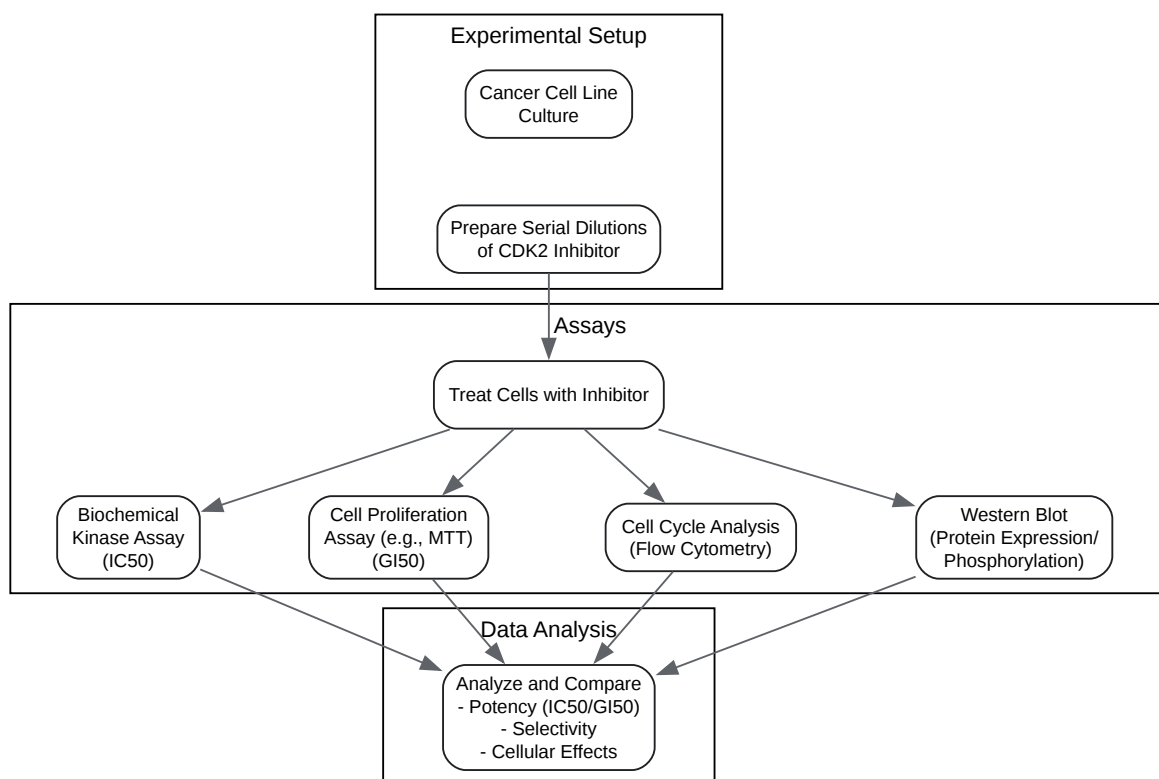
The half-maximal inhibitory concentration (IC<sub>50</sub>) is a standard measure of a drug's potency. The following table summarizes the IC<sub>50</sub> values for several CDK2 inhibitors, including derivatives of **4-Methoxy-1H-pyrazolo[3,4-b]pyridine**. It is important to note that IC<sub>50</sub> values can vary between different studies due to variations in experimental conditions.

Inhibitor	CDK2 IC50 (μM)	Other Kinase IC50 (μM)	Cell Line Proliferation IC50 (μM)	Reference(s)
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (9a)	1.630	CDK9: 0.262	Hela: 2.59	[1][2]
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (14g)	0.460	CDK9: 0.801	MCF7: 4.66, HCT-116: 1.98	[1][2]
Dinaciclib	0.001	CDK1: 0.001	-	[3]
BMS-265246	0.009	-	-	[3]
SU 9516	-	-	-	[3]
Roscovitine	0.7	CDK1: 0.65	-	[4]
Milciclib	0.045	CDK1: 0.398	-	[4]
BLU-222	0.0026	CDK1: 0.2336	-	[4]
PF-07104091	~0.001 (Ki)	>0.1 (Ki)	-	[4]
Flavopiridol	0.1	CDK1: 0.03	-	[5]
AT7519	0.044	CDK1: 0.19	-	[5]
BAY-1000394	0.005-0.025	CDK1: 0.005-0.025	-	[5]

## Signaling Pathways and Experimental Workflows

To understand the mechanism of action of CDK2 inhibitors and the methods used to evaluate them, the following diagrams illustrate the CDK2 signaling pathway and a general experimental workflow.





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